molecular formula C12H10O B186995 5-Methylnaphthalene-2-carbaldehyde CAS No. 102606-09-7

5-Methylnaphthalene-2-carbaldehyde

Cat. No.: B186995
CAS No.: 102606-09-7
M. Wt: 170.21 g/mol
InChI Key: NCRZRPWUZLWUFS-UHFFFAOYSA-N
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Description

5-Methylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylnaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylnaphthalene with an appropriate acylating agent, followed by oxidation to introduce the aldehyde group. Another method includes the Vilsmeier-Haack reaction, where 5-methylnaphthalene is treated with a Vilsmeier reagent to form the aldehyde.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves catalytic processes that ensure high yield and purity. These methods often employ catalysts such as Lewis acids to facilitate the acylation and subsequent oxidation steps.

Chemical Reactions Analysis

Types of Reactions

5-Methylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

    Oxidation: 5-Methylnaphthalene-2-carboxylic acid.

    Reduction: 5-Methylnaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methylnaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in the design of bioactive compounds and chemical probes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carbaldehyde: Lacks the methyl group at the 5-position.

    5-Methylnaphthalene: Lacks the aldehyde group at the 2-position.

    2-Methylnaphthalene-1-carbaldehyde: Has the methyl and aldehyde groups at different positions.

Properties

IUPAC Name

5-methylnaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZRPWUZLWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542311
Record name 5-Methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102606-09-7
Record name 5-Methylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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